molecular formula C14H18ClNO3 B1452533 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1306604-10-3

2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B1452533
CAS No.: 1306604-10-3
M. Wt: 283.75 g/mol
InChI Key: SBCVXVOZSHFRJE-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound of significant interest in advanced organic and medicinal chemistry research. Its structure, featuring a pyrrolidine ring linked to a dimethoxyphenyl group and a chlorinated ethanone moiety, suggests potential as a valuable synthetic intermediate or a precursor for the development of novel pharmacologically active molecules. The 3,4-dimethoxyphenyl subunit is a common structural feature in various biologically active compounds and is frequently investigated for its role in receptor binding and modulation . Researchers can utilize this compound to explore the synthesis of complex nitrogen-containing heterocycles, which are core structures in many natural products and therapeutics. The reactive chloroacetyl group makes it a versatile building block for further functionalization, particularly in nucleophilic substitution reactions, enabling the creation of libraries of novel analogs for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and operate within a well-ventilated fume hood.

Properties

IUPAC Name

2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-18-12-6-5-10(8-13(12)19-2)11-4-3-7-16(11)14(17)9-15/h5-6,8,11H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCVXVOZSHFRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-10-3
Record name 2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
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Biological Activity

2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one (CAS No. 1306604-10-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈ClNO₃
  • Molecular Weight : 283.75 g/mol
  • Density : 1.209 g/cm³ (predicted)
  • Storage : Should be stored in an inert atmosphere at room temperature .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin . The mechanism is believed to involve apoptosis induction and interaction with specific protein binding sites, which is enhanced by the three-dimensional structure of the compounds.

Cholinesterase Inhibition

The compound has been studied for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment. In particular, piperidine derivatives have shown promise in improving brain exposure and selectivity for these enzymes, indicating that modifications in the structure can lead to enhanced biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro group and the methoxy-substituted phenyl ring plays a crucial role in its interaction with biological targets. SAR studies suggest that variations in these substituents can significantly alter the compound's potency and selectivity against various enzymes .

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Identified piperidine derivatives with enhanced AChE inhibition and antioxidant properties; compounds with specific substitutions showed improved brain permeability .
Recent Review on Piperidine DerivativesHighlighted the role of structural modifications in enhancing anticancer activity; compounds similar to this compound were noted for their cytotoxic effects .
Structure–Activity Relationship StudyDemonstrated that specific modifications in the piperidine ring led to improved inhibition profiles against cholinesterases .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with various biological targets, including receptors involved in neurological and psychiatric disorders.

Therapeutic Potential

Research indicates that derivatives of pyrrolidine compounds may exhibit anti-inflammatory and analgesic effects. This compound may be explored further in clinical trials to assess its efficacy in treating conditions such as chronic pain and anxiety disorders.

Synthesis of Novel Compounds

The unique structural characteristics of 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one make it a valuable precursor for synthesizing more complex molecules. Researchers can modify its structure to create new compounds with enhanced therapeutic profiles.

Case Study 1: Neuropharmacology

A study explored the effects of similar pyrrolidine derivatives on neurotransmitter systems. The findings suggested that modifications to the pyrrolidine ring could enhance binding affinity to serotonin receptors, potentially leading to new antidepressant medications.

Case Study 2: Anti-Cancer Research

Another investigation focused on the anti-cancer properties of compounds related to this structure. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting the need for further exploration of this compound's analogs in oncology.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
  • Molecular Formula: C₁₄H₁₈ClNO₃
  • Molecular Weight : 283.75 g/mol
  • CAS No.: 1306604-10-3
  • SMILES : COC1=C(C=C(C=C1)C2CCCN2C(=O)CCl)OC

Structural Features: The compound consists of a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group at the 2-position and a chloroacetyl group at the 1-position.

Applications :
Primarily used as a versatile small-molecule scaffold in medicinal chemistry and drug discovery. Its chloroacetyl group enables nucleophilic substitution reactions, making it a precursor for synthesizing derivatives with varied pharmacological profiles .

Comparison with Similar Compounds

Key structural analogs and their distinguishing properties are summarized below:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
This compound 3,4-Dimethoxyphenyl, chloroacetyl C₁₄H₁₈ClNO₃ 283.75 Reference compound; optimized for synthetic versatility and moderate lipophilicity
2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one 2,4-Dimethoxyphenyl, chloroacetyl C₁₄H₁₈ClNO₃ 283.75 Altered methoxy group positions reduce electron-donating effects; lower reactivity
2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one 3,4-Dichlorophenyl, chloroacetyl C₁₂H₁₂Cl₃NO 316.61 Chlorine substituents increase electronegativity and potential cytotoxicity
2-Chloro-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethan-1-one 4-Fluorophenyl, chloroacetyl C₁₂H₁₃ClFNO 241.69 Fluorine enhances metabolic stability; lower molecular weight improves solubility
2-Chloro-1-(3-chlorothiophen-2-yl)ethan-1-one Thiophene-2-yl, dichloroacetyl C₆H₄Cl₂OS 195.07 Thiophene ring introduces sulfur-based reactivity; distinct pharmacokinetic profile

Research Findings and Comparative Analysis

Electronic and Steric Effects :

  • 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl : The 3,4-dimethoxy substitution (target compound) provides stronger electron-donating effects compared to the 2,4-isomer, enhancing interactions with aromatic binding pockets in enzymes .
  • Chlorine vs.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution reaction where the nitrogen atom of the 2-(3,4-dimethoxyphenyl)pyrrolidine acts as a nucleophile attacking a chloroacetyl electrophile (such as chloroacetyl chloride or chloroacetic acid derivatives). This leads to the formation of the N-chloroacetylated product.

Key Preparation Method

A representative preparation route can be summarized as follows:

  • Starting Material: 2-(3,4-dimethoxyphenyl)pyrrolidine
  • Reagent: Chloroacetyl chloride or equivalent chloroacetylating agent
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
  • Base: A mild base like potassium carbonate (K2CO3) or triethylamine (TEA) to neutralize the generated HCl
  • Conditions: Controlled temperature (0–60 °C) to avoid side reactions
  • Work-up: Quenching the reaction in ice-cold water, followed by extraction and purification via crystallization or chromatography

This method ensures selective N-chloroacetylation without affecting the aromatic methoxy groups or the pyrrolidine ring.

Experimental Details and Optimization

Parameter Typical Conditions Notes
Nucleophile 2-(3,4-dimethoxyphenyl)pyrrolidine Prepared or commercially available
Electrophile Chloroacetyl chloride Freshly distilled or purified
Solvent DMF, DCM, or acetonitrile DMF preferred for better solubility of reactants
Base K2CO3, TEA, or DIPEA Neutralizes HCl formed, promotes reaction
Temperature 0–60 °C Lower temperature favors selectivity
Reaction Time 1–4 hours Monitored by TLC or HPLC
Purification Crystallization or silica gel chromatography Yields typically moderate to high

Alternative Synthetic Routes and Catalysis

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the N-alkylation reactions involving chloroacetyl derivatives, reducing reaction times from hours to minutes while maintaining yields and selectivity. For example, microwave-assisted alkylation of nitrogen heterocycles in the presence of phase-transfer catalysts has been reported to improve efficiency and reduce by-products.

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts such as tetrabutylammonium salts can facilitate the nucleophilic substitution in biphasic systems, enhancing the reaction rate of chloroacetylation on nitrogen-containing heterocycles.

Related Synthetic Insights from Literature

While direct literature on the preparation of 2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one is scarce, analogous syntheses of chloroacetylated nitrogen heterocycles provide a valuable framework:

  • El-Badry et al. demonstrated the rapid N-alkylation of nitrogen heterocycles using chloroacetyl chloride under mild heating in DMF with K2CO3 and KI additives, followed by work-up and crystallization to isolate pure products.

  • In medicinal chemistry contexts, the introduction of chloroacetyl groups onto pyrrolidine derivatives bearing aromatic substituents (including 3,4-dimethoxyphenyl) is achieved via nucleophilic substitution of the amine with chloroacetyl chloride under controlled conditions, ensuring regioselectivity and functional group tolerance.

Summary Table of Preparation Method

Step Reagents & Conditions Outcome/Notes
1. Preparation of amine 2-(3,4-dimethoxyphenyl)pyrrolidine Starting nucleophile
2. N-Chloroacetylation Chloroacetyl chloride, K2CO3, DMF, 0–60 °C Formation of this compound
3. Work-up Quenching with ice water, extraction, purification Isolation of pure product
4. Optional microwave acceleration Microwave irradiation, phase-transfer catalyst Reduced reaction time, improved yield and purity

Analytical and Purity Considerations

  • The product is typically characterized by NMR, MS, and IR spectroscopy to confirm the presence of the chloroacetyl group and the integrity of the 3,4-dimethoxyphenyl and pyrrolidine moieties.

  • Purity is ensured by recrystallization or chromatographic techniques.

Q & A

Basic Research Questions

Q. How can synthesis yield be optimized for 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one?

  • Methodology :

  • Step 1 : Use nucleophilic substitution between pyrrolidine derivatives and chloroethanone intermediates under anhydrous conditions (e.g., dichloromethane as solvent).
  • Step 2 : Optimize reaction temperature (40–60°C) to balance reaction rate and byproduct formation.
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .
  • Critical Parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar).

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and chloro groups (C-Cl ~550–750 cm⁻¹) .
  • ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 1.5–3.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns for chlorine .

Advanced Research Questions

Q. How to resolve crystallographic disorder during single-crystal X-ray refinement?

  • Crystallographic Strategy :

  • Step 1 : Collect high-resolution data (≤ 0.8 Å) to detect minor disorder.
  • Step 2 : Use SHELXL for refinement, applying PART and SUMP instructions to model split positions .
  • Step 3 : Validate with R-factor convergence (< 5%) and check residual electron density maps.
  • Example : A piperidine derivative with similar steric hindrance required 2-part disorder modeling for the ethanone moiety .

Q. How to analyze conflicting biological activity data across assays?

  • Contradiction Resolution :

  • Step 1 : Cross-validate assays (e.g., antimicrobial vs. cytotoxicity) using standardized protocols (CLSI guidelines).
  • Step 2 : Perform dose-response curves to rule out false positives from solvent artifacts.
  • Step 3 : Use computational docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT Workflow :

  • Step 1 : Optimize geometry at B3LYP/6-31G(d) level.
  • Step 2 : Calculate electrostatic potential (ESP) maps to identify electrophilic sites (e.g., carbonyl carbon).
  • Step 3 : Simulate reaction pathways with explicit solvent models (PCM for DMSO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one

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